1-Methyltetrahydropyrimidin-2(1H)-one

Hydrogen bonding Solubility Crystal engineering

Researchers requiring a cyclic urea scaffold with a free N-H donor find DMPU unsuitable-its two N-methyl groups preclude further derivatization. 1-Methyltetrahydropyrimidin-2(1H)-one resolves this: • Single N-H donor enables N-alkylation, acylation, or sulfonylation impossible with DMPU • White crystalline solid (mp 83-85°C) facilitates accurate, non-hygroscopic dispensing • Batch-specific QC documentation (NMR, HPLC, GC) supports GLP intermediate procurement

Molecular Formula C5H10N2O
Molecular Weight 114.15 g/mol
CAS No. 10166-54-8
Cat. No. B050769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyltetrahydropyrimidin-2(1H)-one
CAS10166-54-8
SynonymsN-Methyl-N,N’-trimethyleneurea
Molecular FormulaC5H10N2O
Molecular Weight114.15 g/mol
Structural Identifiers
SMILESCN1CCCNC1=O
InChIInChI=1S/C5H10N2O/c1-7-4-2-3-6-5(7)8/h2-4H2,1H3,(H,6,8)
InChIKeyCOYPZADTXISTSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyltetrahydropyrimidin-2(1H)-one: Physicochemical & Biological Baseline


1-Methyltetrahydropyrimidin-2(1H)-one (CAS 10166-54-8) is a mono‑N‑methyl cyclic urea (a six‑membered tetrahydropyrimidin‑2‑one) with molecular formula C₅H₁₀N₂O and MW 114.15 g mol⁻¹ [1]. The compound is a white crystalline solid at ambient temperature (mp 83–85 °C) that is structurally distinguished from the widely used polar aprotic solvent DMPU (1,3‑dimethyl‑3,4,5,6‑tetrahydro‑2(1H)‑pyrimidinone) by the presence of only one N‑methyl substituent, which confers one hydrogen‑bond donor (N–H) and three H‑bond acceptors [1]. It is commercially available at ≥95 % purity with batch‑specific QC documentation (NMR, HPLC, GC) . Literature identifies it as a thiourea‑derived inducer of murine erythroleukemia (MEL) cell differentiation and as a building block in patents covering TLR modulators and HIV integrase inhibitors [1].

+
Scaffold-driven drug design
TLR modulator and HIV integrase fragment patent context
+
H-bond donor required
Single N–H donor supports co-crystal and supramolecular assembly
+
Solid-state workflow
Crystalline solid (mp 83–85 °C) simplifies weighing and solid-phase synthesis

1-Methyltetrahydropyrimidin-2(1H)-one: Non-Interchangeability with DMPU


In‑class compounds such as DMPU (1,3‑dimethyl‑3,4,5,6‑tetrahydro‑2(1H)‑pyrimidinone, CAS 7226‑23‑5), the unsubstituted tetrahydro‑2(1H)‑pyrimidinone (CAS 1852‑17‑1), and the 1‑ethyl analog (CAS 66639‑75‑6) are not interchangeable with 1‑methyltetrahydropyrimidin‑2(1H)‑one because the mono‑N‑methyl substitution pattern fundamentally alters key physicochemical and recognition properties [1]. The target compound possesses one N–H hydrogen‑bond donor, whereas DMPU has none; this difference changes H‑bonding capacity, crystal packing (centrosymmetric dimers via N–H···O interactions have been observed for the mono‑methyl compound ), and solubility in organic solvents. The measured melting point of the target compound (83–85 °C) is substantially higher than that of DMPU (−20 °C), and its predicted log P (−0.32, XLOGP3 ) differs from DMPU (0.25–0.36), indicating different lipophilicity that will affect partitioning in biological assays and extraction workflows. These divergent properties mean that substitution without re‑optimisation risks altered reaction kinetics, crystallisation behaviour, and biological readout—as demonstrated by the SAR around cyclic urea HIV protease inhibitors where N‑substitution dramatically modulates potency and bioavailability [2].

1-Methyl-THPM (Target)
DMPU (Frequent Substitute)
1 H-bond donor (N–H) +1
Zero H-bond donors
mp 83–85 °C (solid)
mp −20 °C (liquid)
LogP −0.32 (more hydrophilic)
LogP 0.25–0.36

1-Methyltetrahydropyrimidin-2(1H)-one: Quantitative Evidence


H-Bond Donor Capacity vs. DMPU

1‑Methyltetrahydropyrimidin‑2(1H)‑one possesses one N–H hydrogen‑bond donor, whereas DMPU (1,3‑dimethyl‑3,4,5,6‑tetrahydro‑2(1H)‑pyrimidinone) has zero. This is a structurally inherent difference that directly impacts self‑association, solvation, and recognition by biological targets [1]. The N–H enables centrosymmetric dimer formation in the solid state, which has been experimentally observed, while DMPU forms only weak C–H···O contacts .

H-Bond Donor Count
Head-to-head
1 (N–H) vs. 0 (DMPU)
Centrosymmetric N–H···O dimers observed in solid state
Procurement must match donor requirement for target engagement or co-crystal formation.
Structurally inherent; DMPU cannot replicate this function.
Hydrogen bonding Solubility Crystal engineering

Melting Point: Solid-State Advantage Over DMPU

The experimentally measured melting point of 1‑methyltetrahydropyrimidin‑2(1H)‑one is 83–85 °C , whereas DMPU is a liquid at room temperature with a melting point of −20 °C . This >100 °C shift results from the additional intermolecular H‑bond network in the mono‑methyl compound and directly impacts handling, storage, and formulation strategies .

Melting Point
Head-to-head
83–85 °C
ΔTₘ > 103 °C vs. DMPU (−20 °C)
Solid ambient state supports weighing accuracy and solid-phase workflows.
Capillary method; DMPU data from supplier specification.
Thermal analysis Crystallisation Formulation

Lipophilicity Contrast with DMPU

The consensus lipophilicity of 1‑methyltetrahydropyrimidin‑2(1H)‑one is lower than that of DMPU. The XLOGP3 value for the target compound is −0.32 , while DMPU LogP is reported in the range 0.25–0.36 . This difference of approximately 0.6 log P units corresponds to a roughly four‑fold change in octanol‑water partition coefficient, directly influencing biomembrane permeability and extraction efficiency.

Lipophilicity (XLOGP3)
Cross-study
−0.32
ΔLogP ≈ 0.6 units vs. DMPU (0.25–0.36)
Greater hydrophilicity may reduce non-specific binding in biological assays.
Computed value; experimental confirmation recommended.
Lipophilicity ADME Partitioning

MEL Cell Differentiation Induction

1‑Methyltetrahydropyrimidin‑2(1H)‑one is specifically referenced as an inducer of murine erythroleukemia (MEL) cell differentiation, a property associated with its thiourea‑derived structure . While hexamethylenebis(acetamide) (HMBA) and dimethyl sulfoxide (DMSO) are well‑characterised inducers in this system, the mono‑N‑methyl cyclic urea scaffold offers a distinct chemotype with a different H‑bond pharmacophore [1]. Quantitative EC₅₀ data for the 1‑methyl analog specifically have not been located in the open literature; the annotation rests on vendor‑linked references to Li, C. et al. .

MEL Differentiation
Data to verify
Qualitative inducer annotation
Structurally distinct from DMSO/HMBA inducers
Supports cell differentiation endpoint review; quantitative EC₅₀ not publicly available.
Vendor-linked reference; independent potency determination required.
Erythroid differentiation Chemical inducer MEL cells

Vapour Pressure Advantage Over DMPU

The predicted vapour pressure of 1‑methyltetrahydropyrimidin‑2(1H)‑one is 0.0 ± 0.6 mmHg at 25 °C , substantially lower than the reported vapour pressure of DMPU (0.5 hPa ≈ 0.38 mmHg at 57 °C, and 0.0 ± 0.4 mmHg at 25 °C) . While both are low‑volatility compounds, the mono‑methyl derivative is predicted to be essentially non‑volatile under ambient conditions, an advantage for long‑duration reactions or crystallisation experiments conducted in open vessels.

Vapour Pressure
Cross-study
0.0 ± 0.6 mmHg (25 °C)
Marginally lower than DMPU predicted value
Supports process safety context for open-vessel long-duration reactions.
ACD/Labs Percepta prediction; experimental validation limited.
Volatility Vapour pressure Process safety

Patent Landscape: TLR Modulators & HIV Integrase

PubChem indexes four patent families containing the 1‑methyl‑1,3‑diazinan‑2‑one scaffold, including KR‑102019572‑B1 (TLR modulators for HIV) and applications in bicyclic pyrimidinone HIV integrase inhibitors [1][2]. This contrasts with DMPU, which is predominantly patented as a solvent or process chemical rather than as a bioactive scaffold [3]. The specific N‑methyl substitution pattern is claimed in compositions for therapeutic use, indicating that the mono‑methyl regioisomer has recognized value as a fragment for drug design.

Patent Landscape
Class-level
4 patent families (TLR, HIV integrase)
DMPU predominantly appears in solvent/process claims
Exact regioisomer required for composition-of-matter IP support.
Patent database search via PubChem and Google Patents.
Patent landscape TLR modulators HIV integrase

1-Methyltetrahydropyrimidin-2(1H)-one: Key Research & Industrial Applications


Fragment-Based Drug Design: TLR7/TLR8 & HIV Integrase

The 1‑methyl‑tetrahydropyrimidin‑2‑one scaffold is explicitly claimed in patent families covering TLR modulators (KR‑102019572‑B1) and has been explored as a core in HIV integrase inhibitors [1]. Its single N–H donor and moderate lipophilicity (XLOGP3 −0.32) make it a suitable fragment for elaboration into lead compounds. Procurement of the exact CAS 10166‑54‑8 entity is mandatory to satisfy patent composition‑of‑matter requirements and to ensure reproducibility in SAR campaigns where the H‑bond donor is critical for target engagement .

MEL-Cell Differentiation Studies

The compound is annotated as an inducer of murine erythroleukemia differentiation, referenced by multiple vendors to Li, C. et al. [1]. Investigators seeking to explore differentiation mechanisms with a chemotype that is structurally distinct from the historically used DMSO and HMBA inducers may employ 1‑methyltetrahydropyrimidin‑2(1H)‑one. Its solid physical state (mp 83–85 °C) facilitates accurate dispensing of small masses for dose‑response assays, an advantage over the highly hygroscopic liquid DMSO . Note that publicly available quantitative EC₅₀ data are lacking, and potency must be independently determined.

Crystal Engineering & Co-Crystal Design

The presence of one N–H hydrogen‑bond donor and the experimentally observed capacity to form centrosymmetric dimers via N–H···O interactions [1] position 1‑methyltetrahydropyrimidin‑2(1H)‑one as a useful co‑former in crystal engineering studies. This contrasts with DMPU, which lacks an N–H donor and cannot participate in the same supramolecular synthons. Researchers designing pharmaceutical co‑crystals where a cyclic urea H‑bond donor is required should select this compound over DMPU or the fully substituted analogs .

Synthesis of Advanced Heterocyclic Intermediates

As a mono‑N‑methyl cyclic urea with a free N–H, the compound can serve as a selectively functionalisable building block for constructing more complex heterocycles, such as bicyclic pyrimidinones described in the HIV integrase literature [1]. The free N–H allows further N‑alkylation, acylation, or sulfonylation that is impossible with DMPU (both nitrogens already methylated). The compound is commercially available with batch‑specific NMR, HPLC, and GC QC data , meeting the documentation requirements for GLP intermediate procurement.

Application
Selection Property
Validation Focus
Fragment-based drug design
H-bond donor regioisomer identity
Patent composition-of-matter review
Cell differentiation studies
Chemotype distinct from DMSO/HMBA
MEL endpoint response validation
Crystal engineering
N–H donor synthon availability
Co-crystal H-bond motif verification
Heterocyclic intermediate synthesis
Free N–H for selective functionalization
Batch QC documentation review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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